molecular formula C16H22BrNO3 B13560763 Tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate

Tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B13560763
M. Wt: 356.25 g/mol
InChI Key: ZKSMNSUDQPFSLB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate is a piperidine-based compound featuring a hydroxyl group and a 3-bromophenyl substituent at the 4-position of the piperidine ring, with a tert-butyl carbamate group at the 1-position. This structure is critical in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules. The bromophenyl group enhances electrophilic reactivity, enabling cross-coupling reactions, while the hydroxyl and tert-butyl groups influence solubility and stability .

Properties

IUPAC Name

tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3/c1-15(2,3)21-14(19)18-9-7-16(20,8-10-18)12-5-4-6-13(17)11-12/h4-6,11,20H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSMNSUDQPFSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-bromobenzaldehyde with piperidine to form an intermediate, which is then subjected to further reactions to introduce the tert-butyl and hydroxyl groups. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

Key analogs differ in the substituents at the 4-position of the piperidine ring, impacting physicochemical properties and reactivity:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Bromophenyl, -OH C₁₆H₂₂BrNO₃ 356.26 Bromine enhances electrophilicity; hydroxyl improves polarity .
tert-Butyl 4-(3,4-difluorophenyl)-4-hydroxy... 3,4-Difluorophenyl, -OH C₁₆H₂₁F₂NO₃ 313.34 Fluorine atoms increase lipophilicity and metabolic stability .
tert-Butyl 4-(4-bromophenyl)-4-hydroxy... 4-Bromophenyl, -OH C₁₆H₂₂BrNO₃ 356.26 Para-bromo substitution alters steric effects compared to meta-bromo .
tert-Butyl 4-[2-(trifluoromethyl)phenyl]-... 2-(Trifluoromethyl)phenyl, -OH C₁₇H₂₂F₃NO₃ 345.36 Trifluoromethyl group enhances electron-withdrawing properties .
tert-Butyl 4-(aminomethyl)-4-hydroxy... Aminomethyl, -OH C₁₂H₂₄N₂O₃ 252.33 Amino group introduces basicity; potential for further functionalization .

Physical and Spectroscopic Properties

  • NMR Data :
    • Target Compound: Expected δ ~7.3–7.5 ppm (aromatic H), δ ~4.8 ppm (-OH), δ ~1.4 ppm (tert-butyl) based on analogs .
    • tert-Butyl 4-(4-methylpentyl)...: ¹H NMR shows δ 1.28 (s, 9H, tert-butyl), δ 3.6–3.8 (m, 4H, piperidine) .
  • HRMS: Analogs like tert-butyl 4-(4-nitrophenoxy)... confirm molecular ions (e.g., [M + Na]⁺ = 433.1448) .

Key Differences and Implications

  • Electrophilicity : The 3-bromo substituent in the target compound offers higher reactivity in cross-coupling compared to fluorine or methyl groups .
  • Solubility : Hydroxyl-containing analogs (e.g., target compound, 3,4-difluoro derivative) exhibit improved aqueous solubility over alkyl-substituted variants (e.g., 4-methylpentyl) .
  • Synthetic Flexibility: Amino- and cyano-substituted analogs allow for further derivatization, whereas bromo groups serve as static handles for late-stage functionalization .

Biological Activity

Tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C16H22BrNO3C_{16}H_{22}BrNO_3 and a molecular weight of approximately 340.26 g/mol. It features a tert-butyl group, a bromophenyl moiety, and a hydroxypiperidine structure, making it suitable for various applications in pharmaceuticals and organic synthesis .

Synthesis

The synthesis of this compound typically involves several key steps, including:

  • Formation of the Piperidine Ring : Utilizing piperidine derivatives as starting materials.
  • Bromination : Introducing the bromophenyl group through electrophilic aromatic substitution.
  • Carboxylation : Adding the carboxylate moiety to complete the structure.

These synthetic routes can be modified based on specific reagents and conditions employed.

Research indicates that this compound may exhibit various biological activities, particularly in neuroprotection and potential anti-cancer properties. Its structural features allow it to interact with multiple biological targets.

  • Neuroprotective Effects : Similar compounds have shown efficacy in protecting astrocytes against amyloid-beta (Aβ) toxicity, which is significant in Alzheimer's disease pathology. For instance, related compounds can inhibit β-secretase and acetylcholinesterase activities, thereby reducing Aβ aggregation .
  • Anti-Cancer Potential : Some studies suggest that piperidine derivatives can induce apoptosis in cancer cells, indicating that this compound may also possess anticancer properties through mechanisms involving cell cycle arrest and apoptosis induction .

Neuroprotection Against Aβ Toxicity

In vitro studies have demonstrated that compounds similar to this compound can significantly improve cell viability in astrocytes exposed to Aβ 1-42. For example:

  • Study Findings :
    • Cell Viability : When treated with Aβ alone, astrocyte viability dropped to approximately 43.78%. However, co-treatment with protective compounds resulted in improved viability (up to 62.98%).
    • Cytokine Modulation : The treatment reduced TNF-α production, suggesting an anti-inflammatory effect that may contribute to neuroprotection .

Anticancer Activity

Research on piperidine derivatives has highlighted their potential in cancer therapy:

  • Cytotoxicity Studies : Compounds exhibiting similar structures showed enhanced cytotoxicity against various cancer cell lines compared to standard treatments like bleomycin.
  • Mechanistic Insights : The spirocyclic structures within these compounds were linked to improved interactions with protein binding sites, enhancing their therapeutic efficacy .

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey FeaturesBiological Activity
Tert-butyl 3-bromopiperidine-1-carboxylate849928-26-3Lacks hydroxyl groupModerate activity
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate301221-79-4Contains an acetyl groupPotential anti-cancer
Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate1312412-87-5Features dioxo groupsVarying reactivity profile

This table illustrates how this compound stands out due to its specific functional groups and potential biological activity .

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